GNE-317
Overview
Description
GNE-317 is a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, designed to cross the blood-brain barrier. This compound has shown significant efficacy in preclinical models of glioblastoma multiforme, a highly aggressive type of brain tumor .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to target several proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar pyridopyrimidine derivatives have been reported to inhibit their targets, thereby disrupting the associated biochemical pathways .
Biochemical Pathways
Pyridopyrimidine derivatives have been reported to affect a wide range of biological pathways, including those involved in cell proliferation, inflammation, and microbial infection .
Result of Action
Pyridopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Chemical Reactions Analysis
GNE-317 undergoes various chemical reactions, primarily focusing on its inhibitory action on phosphoinositide 3-kinase and mammalian target of rapamycin pathways. Common reagents and conditions used in these reactions include cell proliferation assays and orthotopic xenograft models . The major products formed from these reactions are the inhibition of the phosphoinositide 3-kinase pathway and suppression of tumor growth .
Scientific Research Applications
GNE-317 has been extensively studied for its potential in treating glioblastoma multiforme. It has shown efficacy in inhibiting tumor growth and extending survival in preclinical models . Additionally, this compound has been evaluated in combination with bevacizumab, showing enhanced survival benefits in certain glioblastoma multiforme models . Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors .
Comparison with Similar Compounds
GNE-317 is unique in its ability to cross the blood-brain barrier, making it more effective in treating brain tumors compared to other phosphoinositide 3-kinase and mammalian target of rapamycin inhibitors . Similar compounds include GDC-0980, which is less effective due to its susceptibility to efflux by P-glycoprotein and breast cancer resistance protein . Other similar compounds include BEZ235 and BKM120, which also target the phosphoinositide 3-kinase pathway but lack the ability to effectively penetrate the blood-brain barrier .
Properties
IUPAC Name |
5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLHJMDLKDZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.